molecular formula C20H20N2O B2361678 9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one CAS No. 1169705-95-6

9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one

Cat. No. B2361678
CAS RN: 1169705-95-6
M. Wt: 304.393
InChI Key: FSBVDCKGYBXQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one” is a complex chemical compound. It is a cell-permeable protein kinase inhibitor . It selectively and potently targets glycogen synthase kinase 3β, or GSK3β (IC50 = 18 nM) with 100x less inhibitory action against cyclin-dependent kinases (CDKs) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 328.17 g/mol and solubility of 66 mg/mL in DMSO and less than 1 mg/mL in water .

Scientific Research Applications

Anti-Cancer Agents

This compound has been studied for its potential as an anti-cancer agent . A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

Molecular Docking and MD Simulations

The compound has been used in molecular docking and MD simulations . These studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . Moreover, molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .

Interaction with Therapeutic Targets

The compound has been found to interact with many therapeutically relevant targets that belong to different types of cell membrane receptors . These interactions were measured on a series of 66 therapeutic targets including receptors, enzymes, and neuromediator transporters .

Affinity Toward Histamine H1 and Serotonin 5-HT2C Receptors

The compound exhibits affinity predominantly toward histamine H1 and serotonin 5-HT2C receptors . This makes it a promising class of potential drugs .

Potential Drug Candidates for Treating Various Diseases

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles represent a very promising class of potential drug candidates for treating various diseases . The most well-known representatives of this class are diazoline and Dimebon, which are widely used as antagonists of H1-histamine receptors owing to their high affinity .

Broad Spectrum of Interaction with Numerous Therapeutic Targets

The compound demonstrates a broad spectrum of interaction with numerous therapeutic targets including receptors related to G-proteins (GPCR), ion channels, and neuromediator transporters .

Mechanism of Action

This compound selectively and potently targets glycogen synthase kinase 3β, or GSK3β (IC50 = 18 nM) with 100x less inhibitory action against cyclin-dependent kinases (CDKs) .

properties

IUPAC Name

9-tert-butyl-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-20(2,3)12-8-9-17-14(10-12)15-11-18(23)21-16-7-5-4-6-13(16)19(15)22-17/h4-10,22H,11H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBVDCKGYBXQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC3=C2CC(=O)NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.